Stannane, cyanatotrimethyl-

Description

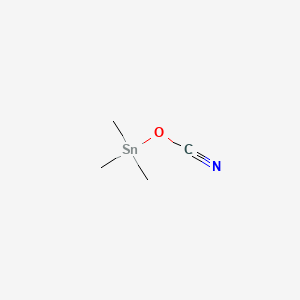

Stannane, cyanatotrimethyl- (trimethylstannyl cyanate), with the molecular formula C₄H₉NOSn, is an organotin compound characterized by a central tin atom bonded to three methyl groups and a cyanate (OCN⁻) substituent. Organotin compounds are widely used in organic synthesis, catalysis, and materials science, though their environmental toxicity necessitates careful handling .

Properties

CAS No. |

73940-86-0 |

|---|---|

Molecular Formula |

C4H9NOSn |

Molecular Weight |

205.83 g/mol |

IUPAC Name |

trimethylstannyl cyanate |

InChI |

InChI=1S/CHNO.3CH3.Sn/c2-1-3;;;;/h3H;3*1H3;/q;;;;+1/p-1 |

InChI Key |

UZCAYSISODUGCW-UHFFFAOYSA-M |

Canonical SMILES |

C[Sn](C)(C)OC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, cyanatotrimethyl- can be synthesized through several methods. One common approach involves the reaction of trimethyltin chloride with silver cyanate in an organic solvent. The reaction proceeds as follows:

Sn(CH3)3Cl+AgOCN→Sn(CH3)3OCN+AgCl

The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the tin compound. The product is then purified by recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of stannane, cyanatotrimethyl- may involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Stannane, cyanatotrimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.

Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.

Substitution: The cyanato group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under inert atmospheres to prevent unwanted side reactions.

Substitution: Nucleophiles such as amines or thiols can be used to replace the cyanato group. These reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

Oxidation: Tin oxides or organotin oxides.

Reduction: Lower oxidation state tin compounds.

Substitution: Organotin compounds with different functional groups.

Scientific Research Applications

Stannane, cyanatotrimethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the Stille coupling reaction, which is a versatile method for forming carbon-carbon bonds.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: Stannane, cyanatotrimethyl- is used in the production of advanced materials, including polymers and coatings. It also finds applications in catalysis and as a stabilizer for polyvinyl chloride (PVC).

Mechanism of Action

The mechanism of action of stannane, cyanatotrimethyl- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form coordination complexes with metal ions, which can alter the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares cyanatotrimethylstannane with analogous organotin compounds:

*Calculated based on atomic weights: Sn (118.71), C (12.01), H (1.008), N (14.01), O (16.00).

Key Observations:

- This polarity may enhance solubility in polar solvents but reduce thermal stability compared to non-polar analogs .

- Reactivity : Chlorotrimethylstannane and isothiocyanato derivatives undergo nucleophilic substitution reactions, suggesting cyanatotrimethylstannane could participate in similar transformations (e.g., coupling reactions) .

Spectroscopic and Physical Properties

- ¹¹⁹Sn NMR : Cyanatotrimethylstannane is expected to exhibit a distinct chemical shift due to the electron-withdrawing cyanate group. For comparison:

- Thermal Stability: Cyanato derivatives may decompose at lower temperatures compared to alkyl-substituted stannanes, as seen in monohalostannanes (decomposition above -40°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.